1-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea
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Description
The compound “1-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The imidazole ring is a key structural feature, and the compound also contains a pyrimidine ring and a phenylurea moiety . The exact 3D conformer and other structural details are not available in the retrieved literature.Physical and Chemical Properties Analysis
The compound has a molecular formula of C9H13N7 and a molecular weight of 219.25 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved literature.Scientific Research Applications
Antibacterial and Antimicrobial Evaluation : Research into novel heterocyclic compounds, including those similar to the specified chemical structure, has shown promising antibacterial and antimicrobial properties. Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, aiming to develop antibacterial agents. Their study revealed several compounds with high antibacterial activities, indicating the potential of such chemical structures in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Additives for Coatings : El‐Wahab et al. (2015) explored the incorporation of pyrimidine derivatives into polyurethane varnish and printing ink paste as antimicrobial additives. Their findings suggested that these compounds, when physically integrated into surface coatings, exhibit significant antimicrobial effects, highlighting their applicability in enhancing the microbial resistance of surfaces (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Antioxidant and Antimicrobial Activities : Youssef and Amin (2012) conducted a study on thiazolopyrimidine derivatives, assessing their biological activities as antioxidants and antimicrobial agents. Their research demonstrated that some of these compounds exhibit moderate to good antioxidant and antimicrobial activities, further supporting the versatility of pyrimidine-based compounds in pharmaceutical applications (Youssef & Amin, 2012).
Anticancer and Anti-inflammatory Agents : The synthesis of pyrazolopyrimidines derivatives has been investigated for their potential as anticancer and anti-inflammatory agents. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, suggesting their potential in cancer and inflammation treatment (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Herbicidal Activities : Research into N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea by Fu-b (2014) demonstrated the compound's effectiveness as a herbicide, showcasing the agricultural applications of such chemical structures (Fu-b, 2014).
Properties
IUPAC Name |
1-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-13-18-9-10-24(13)16-11-15(21-12-22-16)19-7-8-20-17(25)23-14-5-3-2-4-6-14/h2-6,9-12H,7-8H2,1H3,(H,19,21,22)(H2,20,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBIZZPKGOXZJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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